Lanthanum(III) chloride hydrate (CAS 20211-76-1) is a highly water- and ethanol-soluble crystalline inorganic salt that serves as a foundational rare-earth source for industrial and laboratory applications. Unlike its highly hygroscopic anhydrous counterpart, the hydrated form maintains structural and stoichiometric stability under standard ambient conditions, making it the preferred choice for aqueous co-precipitation, sol-gel synthesis, and direct liquid dosing systems. It is widely procured for advanced catalyst manufacturing, optical materials synthesis, and large-scale environmental engineering, where it acts as a highly efficient, pH-stable precipitant for targeted anion removal [1].
Substituting lanthanum chloride hydrate with generic alternatives introduces severe process liabilities. Procuring anhydrous lanthanum chloride to maximize metal content per gram is a false economy; its extreme hygroscopicity leads to rapid, uncontrolled water absorption upon atmospheric exposure, destroying stoichiometric precision and necessitating costly inert-atmosphere handling[1]. Conversely, substituting with lanthanum nitrate hydrate—another common soluble precursor—is detrimental in specific applications. In environmental remediation, the nitrate counter-ion introduces a secondary nutrient load (nitrogen) that promotes eutrophication. In catalyst synthesis, nitrate precursors decompose to oxidative NOx gases and yield different oxide morphologies, whereas the chloride salt directly supports the formation of active halogenated phases [2].
In enhanced biological phosphorus removal (EBPR) systems, lanthanum chloride demonstrates a massive efficiency advantage over traditional metal salts. Quantitative studies show that lanthanum chloride removes >99% of orthophosphate at a near-stoichiometric metal-to-phosphate molar ratio of 1:1 to 1.1:1. In direct contrast, achieving comparable >99% removal with ferric chloride or aluminum sulfate (alum) requires significantly higher dosing, typically at molar ratios of 1.6:1 to 2.0:1 [1]. Furthermore, high doses of ferric chloride cause severe pH depression, whereas lanthanum chloride maintains efficacy across a broader pH range without requiring secondary alkaline buffering [1].
| Evidence Dimension | Molar dose ratio required for >99% orthophosphate removal |
| Target Compound Data | 1:1 to 1.1:1 molar ratio |
| Comparator Or Baseline | 1.6:1 to 2.0:1 molar ratio (Ferric chloride and Aluminum sulfate) |
| Quantified Difference | Requires 30-50% less molar dosing to achieve equivalent phosphate precipitation |
| Conditions | EBPR sludge dewatering liquors, initial pH 6.5-7.85 |
Procurement of lanthanum chloride drastically reduces total chemical consumption volumes and eliminates the need for supplementary pH-adjusting chemicals in water treatment facilities.
When selecting a soluble rare-earth salt for nutrient remediation in lakes, pools, or wastewater, the counter-ion is as critical as the active metal. Using lanthanum nitrate hydrate to precipitate phosphate inherently releases three moles of nitrate (NO3-) for every mole of lanthanum introduced. Because nitrate is a primary driver of algal blooms, this substitution actively counteracts the ecological goals of the treatment. Lanthanum chloride hydrate, however, releases inert chloride ions (Cl-) at levels well within typical environmental or municipal discharge limits, making it the only viable soluble lanthanum salt for open-water phosphate starvation strategies [1].
| Evidence Dimension | Secondary nutrient (nitrogen) introduction per mole of La dosed |
| Target Compound Data | 0 moles of nitrogen introduced |
| Comparator Or Baseline | 3 moles of nitrogen introduced per mole of Lanthanum Nitrate |
| Quantified Difference | 100% reduction in secondary eutrophication drivers |
| Conditions | Direct aqueous dosing for environmental phosphate precipitation |
Ensures environmental regulatory compliance by preventing the accidental introduction of nitrogenous nutrients during phosphorus remediation.
The synthesis of rare-earth oxychloride catalysts (e.g., LaOCl) for alkane upgrading is highly sensitive to the chosen precursor. When synthesizing alumina-stabilized La catalysts, utilizing a lanthanum chloride hydrate precursor provides a direct structural pathway to the target La-Cl bonding environment. In contrast, utilizing lanthanum nitrate requires complete thermal decomposition of the nitrate followed by complex, highly corrosive gas-phase chlorination steps to convert the resulting oxide into the active oxychloride phase [1]. The use of the chloride hydrate streamlines the synthetic route and improves the reproducibility of the halogenated active sites.
| Evidence Dimension | Synthetic steps required for LaOCl phase formation |
| Target Compound Data | Direct incorporation of Cl from the precursor matrix |
| Comparator Or Baseline | Requires secondary corrosive gas-phase chlorination (Lanthanum Nitrate) |
| Quantified Difference | Eliminates the need for post-synthesis halogenation treatments |
| Conditions | Co-precipitation and calcination of supported rare-earth catalysts |
Lowers manufacturing complexity and equipment corrosion risks by avoiding secondary chlorine gas treatments during catalyst production.
Lanthanum chloride hydrate is the premier choice for formulating liquid phosphate removers. Its ability to achieve >99% precipitation at near 1:1 stoichiometry without crashing the system's pH makes it vastly superior to alum or ferric chloride, particularly in enhanced biological phosphorus removal (EBPR) recycle streams [1].
Because it can be weighed accurately in ambient air without the rapid stoichiometric degradation seen in anhydrous lanthanum chloride, the hydrate is the standard procurement choice for aqueous sol-gel and co-precipitation syntheses of La-based ceramics, solid oxide fuel cell (SOFC) components, and luminescent phosphors[2].
For the industrial scale-up of rare-earth oxychloride catalysts (such as LaOCl for the chlorination of ethane to 1,2-dichloroethane), this compound serves as a direct, structurally efficient precursor, bypassing the need for hazardous secondary chlorination steps required when using nitrate or acetate salts[3].